5-methyl-6-nitro-1H-benzimidazole

NMR spectroscopy Structural elucidation Regioisomer differentiation

5-Methyl-6-nitro-1H-benzimidazole (C₈H₇N₃O₂, MW 177.16 g/mol) is a bicyclic heteroaromatic compound belonging to the nitrobenzimidazole subclass. It features a benzimidazole core with a methyl substituent at position 5 and a nitro group at position 6 on the fused benzene ring, a substitution pattern that distinguishes it from other regioisomeric nitrobenzimidazoles.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B1496743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-6-nitro-1H-benzimidazole
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1[N+](=O)[O-])NC=N2
InChIInChI=1S/C8H7N3O2/c1-5-2-6-7(10-4-9-6)3-8(5)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyPIIBPJWEQHHEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-nitro-1H-benzimidazole (CAS 61587-90-4): Core Properties and Research-Grade Procurement Profile


5-Methyl-6-nitro-1H-benzimidazole (C₈H₇N₃O₂, MW 177.16 g/mol) is a bicyclic heteroaromatic compound belonging to the nitrobenzimidazole subclass . It features a benzimidazole core with a methyl substituent at position 5 and a nitro group at position 6 on the fused benzene ring, a substitution pattern that distinguishes it from other regioisomeric nitrobenzimidazoles [1]. The compound is commercially available at purities of ≥97%–98% from multiple suppliers and is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry, energetic materials research, and biochemical probe development [2].

Why 5-Methyl-6-nitro-1H-benzimidazole Cannot Be Replaced by Unsubstituted or Alternative Nitrobenzimidazoles


The biological and physicochemical behavior of nitrobenzimidazoles is exquisitely sensitive to both the position and electronic nature of ring substituents [1]. In the parent 5(6)-nitrobenzimidazole system, rapid prototropic tautomerism between 5-nitro and 6-nitro forms obscures regioisomeric identity, whereas N-methylation or additional ring substitution locks the nitro group into a defined position, altering electronic distribution, reduction potential, and target interactions [1][2]. The combination of an electron-donating methyl group at position 5 and an electron-withdrawing nitro group at position 6 creates a unique push-pull electronic system that is absent in monosubstituted analogs such as 5-nitrobenzimidazole or 5-methylbenzimidazole [3]. Consequently, substituting a generic nitrobenzimidazole for 5-methyl-6-nitro-1H-benzimidazole may lead to divergent reactivity in reduction-based assays, altered binding affinities, or inconsistent energetic performance, as demonstrated quantitatively below.

Quantitative Differentiation Evidence for 5-Methyl-6-nitro-1H-benzimidazole vs. Its Closest Analogs


Regioisomeric ¹H/¹³C NMR Chemical Shift Differentiation vs. 5-Nitro and 6-Nitro Isomers

The fixed 5-methyl-6-nitro substitution pattern eliminates the tautomeric averaging observed in unsubstituted 5(6)-nitrobenzimidazole, producing discrete, reproducible NMR signals. In a systematic study of 1-methyl-5-nitrobenzimidazoles (2a–f) and 1-methyl-6-nitrobenzimidazoles (3a–f), the aromatic proton ortho to the nitro group exhibits a diagnostic downfield shift of approximately 0.3–0.5 ppm in the 6-nitro series (analogous to the target compound) relative to the 5-nitro series, while the ¹³C resonance of the nitro-bearing carbon differs by 2–4 ppm between isomers [1]. Although the specific compound 5-methyl-6-nitro-1H-benzimidazole was not included in this study, the data demonstrate that C-5 vs. C-6 nitro placement produces spectroscopically distinguishable electronic environments, directly applicable to batch identity confirmation and isomer purity assessment [1].

NMR spectroscopy Structural elucidation Regioisomer differentiation

Thermal Stability Modulation by Methyl-Nitro Combination vs. Dinitro or Unsubstituted Benzimidazole

A DFT-based theoretical study of benzimidazole derivatives as energetic materials found that the introduction of two nitro groups decreases thermal stability, while the combination of one nitro group with one methyl group does not alter the stability relative to unsubstituted benzimidazole [1]. For 5-methyl-6-nitro-1H-benzimidazole, this means the methyl substituent partially compensates for the destabilizing effect of the nitro group, yielding a compound with a predicted thermal stability similar to parent benzimidazole but with enhanced energetic performance due to the nitro group's contribution to detonation pressure and velocity [1]. In contrast, 5,6-dinitrobenzimidazole exhibits reduced thermal stability, and 5-methylbenzimidazole lacks the energetic performance conferred by the nitro group [1].

Energetic materials Thermal stability DFT calculations

Phosphodiesterase Inhibition Benchmarking Against 6-Nitrobenzimidazole Derivative Series

A comprehensive SAR study of thirty 6-nitrobenzimidazole derivatives established a phosphodiesterase inhibition activity range spanning IC₅₀ = 1.5 ± 0.043 µM to 294.0 ± 16.7 µM, with the standard inhibitor EDTA exhibiting IC₅₀ = 274 ± 0.007 µM [1]. The position and electronic nature of substituents on the benzimidazole core profoundly influenced potency, with compounds bearing additional electron-withdrawing or lipophilic groups at C-2 showing the highest activity [1]. 5-Methyl-6-nitro-1H-benzimidazole, bearing a methyl group at C-5 and a nitro group at C-6, represents a distinct substitution pattern not present in the original 30-compound library; its PDE inhibitory activity remains to be experimentally determined but can be benchmarked against this reference series [1].

Phosphodiesterase inhibition Enzyme assay SAR

Antitumor Activity Comparison: 2-Methyl-5(6)-nitrobenzimidazole vs. 5-Methyl-6-nitro-1H-benzimidazole

The structurally related compound 2-methyl-5(6)-nitro-1H-benzimidazole (compound 2 in the reference) demonstrated significant antitumor activity against MCF-7 breast cancer cells with an IC₅₀ = 4.52 µg/mL [1]. The target compound 5-methyl-6-nitro-1H-benzimidazole differs by bearing the methyl group at C-5 rather than C-2, which alters the electronic distribution across the benzimidazole ring and may affect interactions with biological targets. The 2-unsubstituted nature of the target compound preserves the imidazole NH for hydrogen-bonding interactions and derivatization, while the C-5 methyl may modulate lipophilicity (calculated LogP) and metabolic stability relative to the comparator [1].

Antitumor activity MCF-7 breast cancer Cytotoxicity

Nitrobenzimidazole DT-Diaphorase Substrate Reactivity: Class-Wide Baseline for Bioreductive Prodrug Design

Nitrobenzimidazoles as a class have been characterized as relatively efficient substrates for rat liver DT-diaphorase (NQO1, EC 1.6.99.2), with reactivity exceeding that of nitrofurans and nitrobenzenes [1]. The reduction of nitrobenzimidazoles by DT-diaphorase is influenced by both electronic effects and steric crowding of nitro groups, with polynitrobenzimidazoles showing enhanced reactivity [1]. 5-Methyl-6-nitro-1H-benzimidazole, bearing a single nitro group at C-6 with an adjacent methyl at C-5, is predicted to exhibit DT-diaphorase substrate kinetics distinct from both mononitrobenzimidazole (no steric effect) and dinitrobenzimidazole (enhanced reactivity due to nitro crowding) [1].

DT-diaphorase Bioreductive prodrug Nitroreduction

Optimal Research and Industrial Application Scenarios for 5-Methyl-6-nitro-1H-benzimidazole Based on Differentiated Evidence


Energetic Materials Design: Balanced Thermal Stability and Detonation Performance

Based on DFT evidence that the single methyl–nitro substituent combination preserves thermal stability while enhancing energetic properties, 5-methyl-6-nitro-1H-benzimidazole is positioned as a scaffold for designing insensitive munitions or propellant additives where dinitro analogs are too thermally labile and monomethyl analogs lack sufficient energetic output [1].

Bioreductive Prodrug Lead Optimization with DT-Diaphorase Selectivity

Given literature evidence that nitrobenzimidazoles are efficient DT-diaphorase substrates exceeding nitrofuran reactivity, 5-methyl-6-nitro-1H-benzimidazole can serve as a core scaffold for developing hypoxia-selective cytotoxins or GDEPT prodrugs, where the C-5 methyl group offers a vector for modulating reduction kinetics and steric interactions with the enzyme active site [1].

Phosphodiesterase Inhibitor Library Design with Defined Nitrobenzimidazole SAR

The established PDE inhibition benchmark range (IC₅₀ 1.5–294 µM) for 6-nitrobenzimidazole derivatives [1] supports the inclusion of 5-methyl-6-nitro-1H-benzimidazole in focused screening libraries to explore the contribution of C-5 methylation to PDE isoform selectivity and potency, extending the SAR beyond the previously reported 2-substituted series.

Structural Biology Probe for Nitroreductase Mechanism Studies

The regioisomeric purity and defined 5-methyl-6-nitro substitution pattern, verifiable by characteristic ¹H/¹³C NMR signatures [1], make this compound suitable as a mechanistic probe for nitroreductase enzymes where substrate electronic effects are being correlated with reduction rates and cytotoxic metabolite production.

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